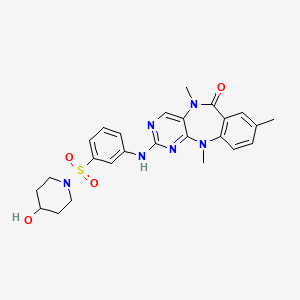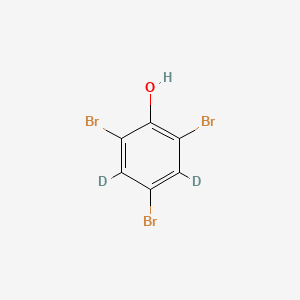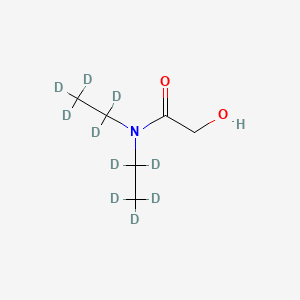
PI3Kdelta/gamma-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PI3Kdelta/gamma-IN-1 is a compound that acts as a dual inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) and phosphoinositide 3-kinase gamma (PI3Kγ). These kinases are part of the PI3K family, which plays a crucial role in various cellular processes, including cell growth, proliferation, differentiation, motility, and survival. This compound has gained significant attention due to its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases .
Preparation Methods
The synthesis of PI3Kdelta/gamma-IN-1 involves several steps, including the preparation of key intermediates and their subsequent coupling reactions. The synthetic routes typically involve the use of specific reagents and catalysts to achieve the desired chemical transformations. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Chemical Reactions Analysis
PI3Kdelta/gamma-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used. For example, oxidation reactions may lead to the formation of oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
PI3Kdelta/gamma-IN-1 has a wide range of scientific research applications. In chemistry, it is used as a tool compound to study the PI3K signaling pathway and its role in various cellular processes. In biology, it is employed to investigate the effects of PI3K inhibition on cell growth, proliferation, and survival. In medicine, this compound is being explored as a potential therapeutic agent for the treatment of cancer, particularly hematological malignancies, and inflammatory diseases. Its ability to selectively inhibit PI3Kδ and PI3Kγ makes it a valuable compound for studying the specific roles of these kinases in disease pathogenesis .
Mechanism of Action
PI3Kdelta/gamma-IN-1 exerts its effects by inhibiting the activity of PI3Kδ and PI3Kγ. These kinases are involved in the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key signaling molecule that recruits and activates downstream signaling proteins, such as Akt. By inhibiting PI3Kδ and PI3Kγ, this compound disrupts the PI3K/Akt/mTOR signaling pathway, leading to reduced cell growth, proliferation, and survival. This mechanism of action is particularly relevant in cancer cells, where the PI3K pathway is often dysregulated .
Comparison with Similar Compounds
PI3Kdelta/gamma-IN-1 is unique in its ability to selectively inhibit both PI3Kδ and PI3Kγ. Other similar compounds include idelalisib, which specifically targets PI3Kδ, and duvelisib, which inhibits both PI3Kδ and PI3Kγ. While idelalisib is primarily used in the treatment of chronic lymphocytic leukemia, duvelisib has broader applications in various hematological malignancies. The dual inhibition of PI3Kδ and PI3Kγ by this compound provides a more comprehensive approach to targeting the PI3K pathway, potentially offering greater therapeutic benefits .
Properties
Molecular Formula |
C25H28N6O4S |
|---|---|
Molecular Weight |
508.6 g/mol |
IUPAC Name |
2-[3-(4-hydroxypiperidin-1-yl)sulfonylanilino]-5,8,11-trimethylpyrimido[4,5-b][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C25H28N6O4S/c1-16-7-8-21-20(13-16)24(33)30(3)22-15-26-25(28-23(22)29(21)2)27-17-5-4-6-19(14-17)36(34,35)31-11-9-18(32)10-12-31/h4-8,13-15,18,32H,9-12H2,1-3H3,(H,26,27,28) |
InChI Key |
GHKMIOAEPALCFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=NC(=NC=C3N(C2=O)C)NC4=CC(=CC=C4)S(=O)(=O)N5CCC(CC5)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-[4-[4-[4-amino-5-[4-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoylamino]phenyl]pyrrolo[2,3-d]pyrimidin-7-yl]butyl]triazol-1-yl]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pentanamide](/img/structure/B12401325.png)





![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidin-2-one](/img/structure/B12401355.png)



